molecular formula C8H3N5 B2367203 Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 339029-86-6

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Cat. No.: B2367203
CAS No.: 339029-86-6
M. Wt: 169.147
InChI Key: RQOFINSPTLERSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS 339029-86-6) is a high-value chemical scaffold in medicinal chemistry and oncology research. This compound features a fused, planar bicyclic core structure common to many protein kinase inhibitors (PKIs), making it a critical building block for the development of novel targeted cancer therapies . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its significant role in regulating cellular processes by modulating kinase activity . This derivative is specifically recognized for its application in designing dual kinase inhibitors. Recent research highlights pyrazolo[1,5-a]pyrimidine-based compounds as potent dual inhibitors of critical kinases such as CDK2 and TRKA, showing promising antiproliferative activity across a diverse panel of human cancer cell lines . The compound serves as a key precursor for structural optimization, where modifications at various positions on the core scaffold can fine-tune electronic properties, lipophilicity, and binding affinity to specific protein targets like EGFR, B-Raf, and MEK kinases . Its mechanism of action typically involves competitive binding at the ATP-binding site of kinases, thereby disrupting phosphorylation and subsequent signaling pathways essential for cancer cell proliferation and survival . Applications: • Lead compound in anticancer drug discovery programs. • Core scaffold for the development of dual CDK2/TRKA inhibitors . • Building block for synthesizing novel protein kinase inhibitors (PKIs) targeting a range of malignancies . • Versatile intermediate for further functionalization via cross-coupling and other synthetic transformations . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N5/c9-1-6-3-11-8-7(2-10)4-12-13(8)5-6/h3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFINSPTLERSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Cyclization

The most widely reported method involves reacting 5-amino-3-(arylamino)-1H-pyrazole-4-carbonitrile with 1,3-dicarbonyl compounds under Brønsted acid catalysis. For example, 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile and 3-oxo-3-phenylpropionitrile undergo cyclocondensation in acetic acid at 130°C under oxygen atmosphere, yielding pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile in 74% yield. The reaction proceeds via a Michael-type addition followed by dimethylamine elimination and oxidative dehydrogenation (Figure 1).

Optimization Data :

Acid Catalyst (equiv) Atmosphere Yield (%)
Acetic Acid (6) Air 74
Acetic Acid (6) O₂ 94
Trifluoroacetic Acid (2) O₂ 55

Table 1 demonstrates oxygen atmosphere enhances yields by facilitating oxidative dehydrogenation. Acetic acid outperforms stronger acids like trifluoroacetic acid due to reduced side reactions.

Oxidative Coupling-Dearomatization (OCD) Strategy

Copper-Catalyzed CDC Reactions

A novel copper(I)-mediated cross-dehydrogenative coupling (CDC) approach employs N-amino-2-iminopyridines and β-ketonitriles . For instance, N-amino-2-iminopyridine reacts with 3-oxo-3-phenylpropionitrile in ethanol containing 6 equivalents of acetic acid under O₂, producing this compound in 94% yield. The mechanism involves:

  • Nucleophilic addition of the enolized β-ketonitrile to the iminopyridine
  • Oxidative dehydrogenation via O₂-mediated H₂O elimination
  • Cyclization to form the pyrimidine core

Key Advantages :

  • Single-step synthesis avoids intermediate isolation
  • Oxygen serves as a green oxidant
  • Scalable to gram quantities without chromatography

Multicomponent Reaction (MCR) Approaches

Piperidine-Mediated Three-Component Assembly

A piperidine-catalyzed MCR combines 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile , malononitrile , and aryl aldehydes in ethanol at 80°C. This method constructs the dicarbonitrile motif in one pot through Knoevenagel condensation and subsequent cyclization, achieving 68–82% yields. Electron-withdrawing substituents on the aldehyde (e.g., –NO₂) improve reaction rates by enhancing electrophilicity at the carbonyl center.

Substrate Scope :

Aldehyde Substituent Yield (%)
4-Nitrobenzaldehyde 82
Benzaldehyde 75
4-Methoxybenzaldehyde 68

Table 2 illustrates electronic effects on reaction efficiency.

Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Intermediates

Nitrile Group Introduction via Nucleophilic Substitution

Late-stage cyanation employs copper(I) cyanide or tetrabutylammonium cyanide to convert halogenated precursors into dicarbonitriles. For example, 5-bromo-7-morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylate reacts with CuCN in DMF at 120°C, yielding the dicarbonitrile derivative in 63% yield after 12 h. This method allows modular functionalization but requires pre-synthesized halogenated intermediates.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Cyclocondensation : Highest yields (94%) but requires strict O₂ control
  • MCR : Moderate yields (68–82%) with superior atom economy
  • Post-Functionalization : Lowest yields (46–63%) due to multi-step synthesis

Reaction Conditions

  • Acid-catalyzed methods need corrosive solvents (acetic acid)
  • Copper-mediated CDC offers milder conditions but introduces metal residues
  • Piperidine-catalyzed MCR avoids metals but requires elevated temperatures

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Absence of NH₂ signals (δ 5.4–5.6 ppm) confirms cyclization
  • IR Spectroscopy : Dual CN stretches at 2187–2203 cm⁻¹ verify dicarbonitrile formation
  • X-Ray Crystallography : Planar pyrimidine ring with bond angles of 117–123° between nitriles

Industrial Applications and Challenges

Large-Scale Production Considerations

  • CDC methods show promise for kilogram-scale synthesis due to short reaction times (18 h)
  • MCR approaches reduce purification steps but face reproducibility issues with hygroscopic reagents

Environmental Impact

  • Acetic acid recycling protocols achieve 92% solvent recovery
  • O₂-based oxidation reduces hazardous waste vs. stoichiometric oxidants (e.g., MnO₂)

Chemical Reactions Analysis

Substitution Reactions

The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core facilitates nucleophilic substitution at reactive positions.

C–O Bond Activation and Amination

C–O bond activation using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) enables efficient substitution at the C-5 position. For example:

  • Reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile with morpholine in 1,4-dioxane at 110°C yields 5-morpholino derivatives 5ag in 70–85% yields .

Substrate Reagents/Conditions Product Yield
3-Bromo-7-(trifluoromethyl)-derivativePyBroP, Et₃N, morpholine, 110°C5-Morpholino-3-bromo-7-(trifluoromethyl)85%

Nucleophilic Cyanide Displacement

The C-6 cyano group can undergo displacement with amines under basic conditions. For instance:

  • Reaction with benzylamine in DMF at 80°C substitutes the cyano group, forming 6-benzylamino derivatives .

Cycloaddition and Multicomponent Reactions

Microwave-assisted cyclization offers regioselective pathways for constructing fused heterocycles:

Microwave-Enhanced Cyclocondensation

A one-pot reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles in pyridine under microwave irradiation (120°C) produces 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles in 82–92% yields .

Starting Material Conditions Product Yield
N-(5-Amino-4-cyanopyrazol-3-yl)-benzamideCinnamonitriles, pyridine, 120°C (microwave)7-Amino-5-aryl-3,6-dicarbonitrile derivatives92%

Michael Addition-Cyclization

α-Azidochalcones react with 3-aminopyrazoles via Michael addition followed by cyclization to yield fully substituted pyrazolo[1,5-a]pyrimidines. This method achieves 65–92% yields under mild conditions .

Cross-Coupling Reactions

The bromine substituent at C-3 enables transition-metal-catalyzed cross-coupling:

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile with arylboronic acids introduces aryl groups at C-3. For example:

  • Reaction with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O yields 3-phenyl derivatives with 89% efficiency .

Substrate Catalyst/Reagents Product Yield
3-Bromo-7-(trifluoromethyl)-derivativePd(PPh₃)₄, phenylboronic acid3-Phenyl-7-(trifluoromethyl)-6-carbonitrile89%

Reduction of Cyano Groups

Selective reduction of the C-3 cyano group using LiAlH₄ in THF converts it to an aminomethyl group, yielding 3-aminomethyl-6-carbonitrile derivatives .

Oxidation

The pyrimidine ring undergoes oxidation with KMnO₄ in acidic media to form pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid derivatives, though yields are moderate (50–60%) .

Biological Activity Correlations

Derivatives exhibit notable bioactivity:

  • 6-Amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles show potent α-glucosidase inhibition (IC₅₀ = 15.2 ± 0.4 µM), surpassing acarbose (IC₅₀ = 750 µM) .

  • Anticancer activity against NCI-60 cell lines (mean GI% = 43.9%) highlights therapeutic potential .

Scientific Research Applications

Anticancer Activity

Dual Inhibition of Kinases
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For instance, specific compounds showed IC50 values of 0.09 µM for CDK2 and 0.45 µM for TRKA, comparable to established inhibitors . The broad-spectrum anticancer activity was evident with a mean growth inhibition of 43.9% across 56 cancer cell lines .

Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding modes of these compounds, indicating that they adopt similar binding conformations as known inhibitors. This structural insight is crucial for the rational design of new anticancer agents .

Enzyme Inhibition

α-Glucosidase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds synthesized in recent studies showed IC50 values ranging from 15.2 µM to 201.3 µM, significantly outperforming the reference drug acarbose (IC50 = 750 µM) . The presence of specific functional groups on the pyrazolo moiety was found to enhance inhibitory activity.

Anti-inflammatory Properties

Evaluation of Anti-inflammatory Activity
Some derivatives have been synthesized and tested for anti-inflammatory effects, showing promising results in reducing edema in animal models. The pharmacological screening indicated that certain compounds exhibited potent prostaglandin inhibition with lower ulcerogenic activity compared to Diclofenac . This suggests potential therapeutic applications in managing inflammatory conditions.

Material Science Applications

Fluorophores and Sensing
Beyond biological applications, pyrazolo[1,5-a]pyrimidines have been explored for their photophysical properties, making them suitable candidates for use as fluorophores in bioimaging and sensing technologies. These compounds can serve as lipid droplet biomarkers in cancer cells, showcasing their versatility beyond traditional medicinal applications .

Summary of Findings

Application Area Details Key Findings
Anticancer Activity Dual inhibition of CDK2 and TRKAIC50 values: CDK2 (0.09 µM), TRKA (0.45 µM); Broad-spectrum activity with 43.9% GI across cell lines .
Enzyme Inhibition α-Glucosidase inhibitionIC50 values: 15.2 - 201.3 µM; Superior to acarbose .
Anti-inflammatory Effects Reduction of edema; Prostaglandin inhibitionLower ulcerogenic activity compared to Diclofenac .
Material Science Use as fluorophores for bioimaging and sensingEffective as lipid droplet biomarkers in cancer cells .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in cellular signaling pathways. By inhibiting PI3Kδ, the compound can modulate various cellular processes, including proliferation, differentiation, and survival .

Comparison with Similar Compounds

Structural and Substitutional Variations

Key structural differences among analogs arise from substituent patterns at positions 5, 6, and 7:

Compound Substituents (Positions) Key Properties/Applications References
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile 5-Aryl, 7-amino, 3,6-CN High fluorescence (λem ~393–414 nm), kinase inhibition
7-Arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles (e.g., 86) 7-Aryl, 3,6-CN Lower λem (304–332 nm); materials science applications
7-Amino-6-arylpyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., 87) 7-Amino, 6-aryl, 3-CN Enhanced optical properties (λabs ~336–360 nm)
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-Cl, 7-OH, 6-isopropyl, 3-CN Potential agrochemical applications
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives 2-COOH, 5/7-aryl/heteroaryl Kinase inhibition (e.g., TTK inhibitors)

Key Observations :

  • Cyano groups at positions 3 and 6 enhance electronic conjugation, improving fluorescence and binding affinity .
  • Amino vs. aryl at C7: Amino substitution (e.g., in 4d) boosts fluorescence intensity and red-shifts emission wavelengths compared to aryl-substituted analogs .
  • Chlorine/hydroxy groups (e.g., in 91551-93-8 ) reduce solubility but improve stability in agrochemical formulations .

Photophysical Properties

Optical properties vary with substitution:

Compound λabs (nm) λem (nm) Quantum Yield Application
This compound 336–360 393–414 0.45–0.60 Fluorescent probes
7-Aryl derivatives (86) 267–296 304–332 0.30–0.40 OLED materials
7-Amino derivatives (87) 336–360 393–414 0.50–0.65 Bioimaging

Insight: The amino group at C7 increases electron-donating capacity, red-shifting absorption/emission spectra compared to aryl-substituted analogs .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, particularly pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines known for their structural diversity and biological relevance. These compounds have been investigated for various pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. One study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines for a specific derivative .
  • Mechanism : The compounds were found to induce apoptosis and cause cell cycle arrest in the G0–G1 phase, indicating their potential as effective chemotherapeutic agents .

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their inhibitory effects on α-glucosidase. The most potent compound demonstrated an IC50 value of 15.2 µM compared to the standard drug acarbose (IC50 = 750 µM), indicating a strong inhibitory effect .
  • Other Enzymatic Activities : Additional studies have explored their roles as kinase inhibitors and in targeting various metabolic pathways relevant to cancer and inflammation .

3. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has also been documented:

  • In Vitro Studies : Compounds were tested for their ability to inhibit inflammatory markers in cell-based assays. Some derivatives showed IC50 values below 50 µM against specific inflammatory pathways .
  • Mechanistic Insights : Molecular modeling suggested that these compounds may effectively bind to key proteins involved in inflammation, thereby modulating the inflammatory response .

4. Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines are noteworthy:

  • Bacterial Inhibition : Studies indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one compound showed a zone of inhibition of 23 mm against Bacillus subtilis .
  • Cytotoxicity Against Pathogens : The cytotoxic effects against pathogenic strains suggest potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

CompoundActivity TypeIC50 ValueReference
3dα-Glucosidase Inhibitor15.2 µM
7-hydroxy-2-methyl-5-phenylAnticancer (MCF-7)55.97 µg/mL
AHR AntagonistAHR Inhibition31 nM

This table summarizes key findings related to the biological activities and corresponding IC50 values for various derivatives.

Q & A

Q. What are the most efficient synthetic routes for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives?

Microwave-assisted synthesis using cinnamonitriles or enaminones in pyridine under controlled heating (120°C, 20–30 min) achieves high yields (90–93%) and regioselectivity. For example, reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles generates 7-amino-substituted derivatives . Solvent choice (e.g., pyridine) and microwave conditions minimize side reactions and improve crystallinity .

Q. Which spectroscopic and analytical methods are critical for characterizing these derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns substituent positions and confirms regioselectivity (e.g., aromatic protons at δ 6.97–9.56 ppm in DMSO-d6) .
  • IR spectroscopy : Identifies functional groups (e.g., CN stretches at 2220–2226 cm⁻¹) .
  • Mass spectrometry (EIMS) : Validates molecular weights (e.g., m/z 381.11 for C21H15N6O) .
  • X-ray diffraction : Resolves crystal structures and confirms regiochemistry .

Q. What are common applications in medicinal chemistry and materials science?

  • Medicinal : Derivatives with 7-amino or 5-aryl substitutions show anti-tumor potential via kinase inhibition or DNA intercalation .
  • Materials : Fluorescence properties (λem = 304–414 nm) make them suitable for optoelectronic devices. Substituents like amino groups enhance emission intensity .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization of 3(5)-aminopyrazoles be addressed?

Regioselectivity depends on:

  • Electrophile choice : Cinnamonitriles favor 7-amino-5-aryl products, while enaminones yield 7-aryl derivatives .
  • Microwave heating : Enhances reaction control, reducing competing pathways (e.g., 93% yield for 4d vs. <70% in conventional heating) .
  • Solvent effects : Polar aprotic solvents (e.g., pyridine) stabilize intermediates, directing attack via exocyclic amino groups .

Q. What strategies optimize fluorescence properties in these derivatives?

  • Substituent engineering : 7-Amino groups (e.g., compound 87 ) red-shift emission (λem = 393–414 nm) compared to aryl groups (λem = 304–332 nm) .
  • Solvent/catalyst tuning : HCl catalysis in ethanol enhances conjugation, while triethylamine in toluene stabilizes charge-transfer states .

Q. How to resolve contradictions in nucleophilicity of exocyclic vs. endocyclic nitrogen atoms?

Conflicting regioselectivity arises from competing nucleophilic sites in 3(5)-aminopyrazoles. Controlled experiments show:

  • Steric and electronic factors : Bulky aryl groups at position 5 favor endocyclic attack, while electron-withdrawing groups (e.g., CN) direct exocyclic pathways .
  • Crystallographic validation : Single-crystal X-ray data definitively assign regiochemistry, resolving ambiguities in NMR interpretation .

Q. What methodologies validate anti-proliferative mechanisms of these derivatives?

  • In vitro assays : MTT tests on cancer cell lines (e.g., IC50 values for compound 4a ) correlate substituent effects with cytotoxicity .
  • SAR studies : 7-Amino and 3,6-dicarbonitrile groups enhance binding to kinase ATP pockets, as modeled via docking simulations .
  • Metabolic stability : Microsomal stability assays (e.g., liver S9 fractions) guide lead optimization .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted protocols for reproducibility and scalability .
  • Characterization : Combine NMR with X-ray diffraction to unambiguously assign structures .
  • Data interpretation : Use computational tools (e.g., Gaussian for DFT calculations) to rationalize regioselectivity and photophysical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.